9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
CAS No.: 272776-07-5
Cat. No.: VC3840225
Molecular Formula: C9H6N4O
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 272776-07-5 |
|---|---|
| Molecular Formula | C9H6N4O |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | 9-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline |
| Standard InChI | InChI=1S/C9H6N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h2-4H,1H3 |
| Standard InChI Key | NBNRXKLMMDXGPS-UHFFFAOYSA-N |
| SMILES | CC1=CN=NC2=C1C3=NON=C3C=C2 |
| Canonical SMILES | CC1=CN=NC2=C1C3=NON=C3C=C2 |
Introduction
Structural and Basic Information
Chemical Identity
9-Methyl oxadiazolo[3,4-f]cinnoline belongs to the class of fused bicyclic heteroaromatic compounds. Its structure combines a cinnoline moiety (a benzodiazine) with an oxadiazole ring, wherein the methyl group is positioned at the 9th position of the fused system . The International Union of Pure and Applied Chemistry (IUPAC) name is 9-methyl- oxadiazolo[3,4-f]cinnoline, and its InChI key is InChI=1S/C9H6N4O.
Table 1: Fundamental Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 9-methyl oxadiazolo[3,4-f]cinnoline typically involves multi-step organic reactions. VulcanChem reports that precursors such as substituted cinnolines or oxadiazoles undergo cyclization under controlled conditions. A plausible route may involve:
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Nitration and Reduction: Introduction of nitro groups followed by reduction to form amine intermediates.
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Cyclocondensation: Reaction with carbonyl compounds or heterocyclic precursors to form the oxadiazole ring .
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Methylation: Final introduction of the methyl group at the 9th position using methylating agents like methyl iodide.
The Arkivoc study on analogous compounds highlights the use of acetic acid and sulfuric acid as catalysts in cyclization steps, suggesting similar conditions may apply .
Reaction Mechanisms
The oxadiazole ring’s electron-deficient nature makes it susceptible to nucleophilic attack, while the cinnoline moiety may participate in electrophilic substitution. The methyl group at position 9 likely sterically influences reactivity, directing substitutions to less hindered positions.
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 171–173 °C, indicative of moderate thermal stability . Its predicted boiling point (209 °C) aligns with low volatility, suggesting suitability for high-temperature applications .
Solubility and Acidity
The predicted pKa of -1.50 classifies it as a weak acid, likely protonating under strongly acidic conditions . Solubility in polar aprotic solvents (e.g., DMSO) is anticipated due to the heteroaromatic structure, though experimental data remain limited.
Table 2: Predicted Physicochemical Data
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 1.92 (Estimated) | ChemAxon |
| Polar Surface Area | 58.7 Ų | ChemAxon |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
Related Compounds and Derivatives
Table 3: Structurally Related Derivatives
These derivatives are often intermediates in synthesizing more complex pharmaceuticals or agrochemicals .
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